Bis(tri-n-hexylsiloxy)silicon phthalocyanine

Descripción general

Descripción

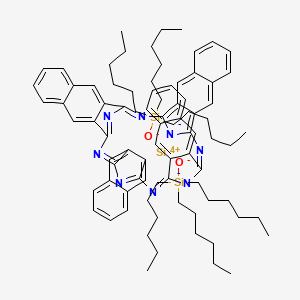

Bis(tri-n-hexylsiloxy)silicon phthalocyanine is a silicon-based phthalocyanine compound. Phthalocyanines are a group of macrocyclic compounds that are structurally similar to porphyrins, which are found in hemoglobin and chlorophyll. This compound is known for its unique properties, including high thermal stability, chemical resistance, and strong absorption in the near-infrared region. These characteristics make it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of bis(tri-n-hexylsiloxy)silicon phthalocyanine typically involves the reaction of silicon phthalocyanine dichloride with tri-n-hexylsilanol. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution of the chlorine atoms with the tri-n-hexylsiloxy groups. The reaction conditions usually include refluxing the mixture in an appropriate solvent, such as toluene, for several hours to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as column chromatography or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

Bis(tri-n-hexylsiloxy)silicon phthalocyanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silicon phthalocyanine oxides.

Reduction: It can be reduced to form silicon phthalocyanine hydrides.

Substitution: The tri-n-hexylsiloxy groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in solvents like dichloromethane or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.

Substitution: Substitution reactions are facilitated by bases like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide or toluene.

Major Products

Oxidation: Silicon phthalocyanine oxides.

Reduction: Silicon phthalocyanine hydrides.

Substitution: Various substituted silicon phthalocyanines depending on the substituent used.

Aplicaciones Científicas De Investigación

Bis(tri-n-hexylsiloxy)silicon phthalocyanine has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in organic reactions and as a photosensitizer in photochemical processes.

Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.

Medicine: Investigated for its potential in targeted drug delivery systems and as a diagnostic agent in imaging techniques.

Industry: Utilized in the production of organic photovoltaic devices and as a component in electronic materials due to its excellent electrical properties.

Mecanismo De Acción

The mechanism of action of bis(tri-n-hexylsiloxy)silicon phthalocyanine in photodynamic therapy involves the generation of reactive oxygen species (ROS) upon exposure to light. The compound absorbs light in the near-infrared region, leading to the excitation of its electrons. The excited electrons transfer energy to molecular oxygen, producing ROS such as singlet oxygen and superoxide radicals. These ROS induce cell damage and apoptosis in cancer cells. The molecular targets include cellular membranes, proteins, and nucleic acids, leading to the disruption of cellular functions and ultimately cell death.

Comparación Con Compuestos Similares

Similar Compounds

- Bis(tri-n-butylsiloxy)silicon phthalocyanine

- Bis(tri-n-isopropylsiloxy)silicon phthalocyanine

- Silicon phthalocyanine dichloride

- Silicon phthalocyanine dihydroxide

Uniqueness

Bis(tri-n-hexylsiloxy)silicon phthalocyanine is unique due to its high solubility in organic solvents and strong tendency to crystallize. These properties enhance its performance as a photosensitizer and make it suitable for use in organic photovoltaic devices. Compared to its analogs, it offers a better balance of solubility and crystallization, leading to improved efficiency in various applications.

Propiedades

IUPAC Name |

2,15,28,41,53,54-hexaza-55,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29(54),30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;silicon(4+);trihexyl(oxido)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H24N8.2C18H39OSi.Si/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;2*1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3;/h1-24H;2*4-18H2,1-3H3;/q-2;2*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZNGPGVFDKGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](CCCCCC)(CCCCCC)[O-].CCCCCC[Si](CCCCCC)(CCCCCC)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H102N8O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1340.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92396-88-8 | |

| Record name | Bis(tri-n-hexylsiloxy)(2,3-naphthalocyaninato)silicon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092396888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bis(tri-n-hexylsiloxy)silicon Phthalocyanine exert its phototoxic effect on cells?

A1: this compound functions as a photosensitizer. Upon light irradiation, it generates reactive oxygen species (ROS) through both Type I and Type II photochemical pathways. [, ]

- Type I: The excited phthalocyanine molecule interacts directly with surrounding molecules, abstracting electrons and generating radicals like superoxide (O2•-) and hydroxyl radicals (•OH). []

- Type II: Energy transfer from the excited phthalocyanine to molecular oxygen generates singlet oxygen (¹O2). []

Q2: What makes this compound a promising candidate for photodynamic therapy?

A2: Several factors contribute to its potential in photodynamic therapy:

- High Phototoxicity: Studies demonstrate significant phototoxicity against the melanotic M6 cell line at low concentrations. [] This implies that a lower dose of the compound could be used, potentially minimizing side effects.

- Low Dark Toxicity: Importantly, this compound exhibits negligible toxicity in the absence of light. [] This selective toxicity is crucial for targeted therapy and minimizing damage to healthy tissues.

- Dual Photochemical Pathways: The compound's ability to generate ROS via both Type I and Type II mechanisms enhances its efficacy. [] This can potentially overcome limitations associated with a single pathway, such as oxygen dependence in the tumor microenvironment.

Q3: How does encapsulation in liposomes affect the photochemical behavior of this compound?

A3: Research suggests that encapsulation in liposomes does not significantly alter the photochemical pathways of this compound. Both Type I and Type II mechanisms persist, indicating that liposomal delivery systems could be explored for targeted drug delivery without compromising its photodynamic activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.